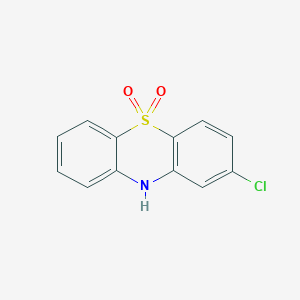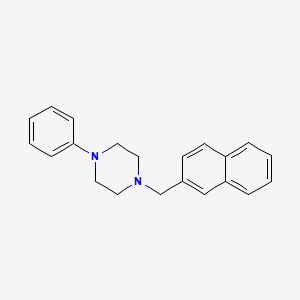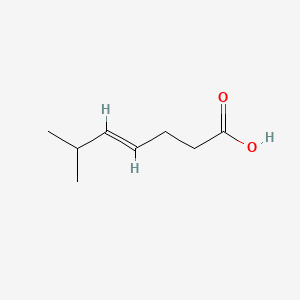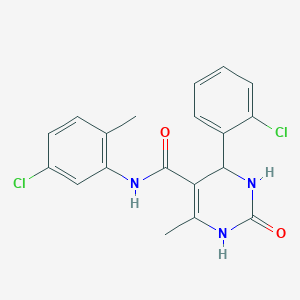![molecular formula C19H17N3 B1658557 4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline CAS No. 61413-76-1](/img/structure/B1658557.png)
4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline typically involves the diazotization of 4-methylbenzenamine followed by coupling with N-phenylbenzenamine. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds.
Reduction: Reduction of the azo group can produce corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of pigments and as a stabilizer in certain materials.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, changing its structure upon exposure to light, which can affect its binding to various molecular targets. This property is particularly useful in the design of photoresponsive materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-
- Benzenamine, 4,4’-methylenebis-
- Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
Uniqueness
4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo photoisomerization makes it particularly valuable in the development of light-responsive materials, setting it apart from other similar azo compounds .
Propriétés
Numéro CAS |
61413-76-1 |
|---|---|
Formule moléculaire |
C19H17N3 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
4-[(4-methylphenyl)diazenyl]-N-phenylaniline |
InChI |
InChI=1S/C19H17N3/c1-15-7-9-18(10-8-15)21-22-19-13-11-17(12-14-19)20-16-5-3-2-4-6-16/h2-14,20H,1H3 |
Clé InChI |
GZMRBDZCNOPDSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3,5-Dichlorophenyl)propan-2-yl]-4,5,6,7-tetrahydroisoindole-1,3-dione](/img/structure/B1658474.png)
![2-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl}methyl)-4-methoxyphenol](/img/structure/B1658475.png)

![6-[2-[1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-hydroxy-5-(trifluoromethyl)pyrazolidin-3-ylidene]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1658479.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B1658482.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B1658489.png)

![Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo-](/img/structure/B1658494.png)


